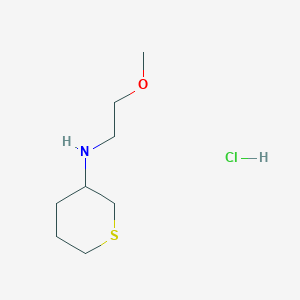![molecular formula C8H15NO6 B1380613 N-[1-13C]Acetyl-D-glucosamine CAS No. 478518-87-5](/img/structure/B1380613.png)
N-[1-13C]Acetyl-D-glucosamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-13C]Acetyl-D-glucosamine is an isotopically labelled analog of N-Acetyl-D-glucosamine . N-acetylglucosamine (GlcNAc) is the acetylated derivative of glucosamine (GlcN). It is an important component of proteoglycans, glycoproteins, glycosaminoglycans (GAGs), and other building units found in connective tissue .
Synthesis Analysis
A selective and rapid copper (II) triflate-catalyzed two-step synthesis of β-glycosides of GlcNAc from cheap GlcNAc as starting material without purification of intermediates has been reported . α-Specific glycosylation can be achieved by increasing the amount of catalyst and extending reaction times .
Molecular Structure Analysis
Molecular dynamics simulations and DFT calculations have been performed for the demonstration of the structural dynamics and vibrational feature of N-Acetyl-D-glucosamine (NAG) in solution phase .
Chemical Reactions Analysis
The first step in GlcNAc metabolism is phosphorylation to GlcNAc-6-phosphate. In bacteria, the ROK family kinase NagK performs this activity . A model describing the complete enzyme catalysed synthesis of N-acetylneuraminic acid (Neu5Ac) from N-acetyl-D-glucosamine (GlcNAc) includes the combined reaction steps of epimerisation from GlcNAc to N-acetyl-D-mannosamine (ManNAc) and the aldol condensation of ManNAc with sodium pyruvate yielding Neu5Ac .
Physical And Chemical Properties Analysis
N-[1-13C]Acetyl-D-glucosamine has a molecular weight of 222.20 g/mol . Its molecular formula is C8H15NO6 . It has a hydrogen bond donor count of 5 and a hydrogen bond acceptor count of 6 . Its rotatable bond count is 2 . Its exact mass and monoisotopic mass are 222.09329203 g/mol . Its topological polar surface area is 119 Ų . It has a complexity of 235 .
Applications De Recherche Scientifique
Molecular Mechanisms and Therapeutic Potential
N-acetyl glucosamine (GlcNAc) and its derivatives are key components of glycoproteins, proteoglycans, and glycosaminoglycans in the human body. Studies have highlighted GlcNAc's pharmacological potential in treating osteoarthritis symptoms, cardiovascular disease, neurological deficits, skin disorders, and cancer. Its functions are mainly attributed to the modulation of inflammatory responses, particularly through the Nuclear Factor-κB pathway (Dalirfardouei, Karimi, & Jamialahmadi, 2016).
Enzymatic Production and Industrial Applications
GlcNAc is valuable in various industries, including medical, agricultural, and food sectors. Its production involves enzymes like β-N-acetylhexosaminidase, with Streptomyces alfalfae and Paenibacillus barengoltzii being notable sources. These enzymes offer efficient conversion of chitin to GlcNAc, making them suitable for industrial applications (Lv et al., 2019; Fu et al., 2014).
Biochemical Analysis Techniques
Advanced analytical techniques, such as NMR spectroscopy, have been employed to investigate the conformation of the N-acetyl group in GlcNAc. These techniques enable detailed conformational analysis of GlcNAc in larger biomolecules like glycoproteins and polysaccharides (Xue & Nestor, 2022).
Skin and Health Benefits
GlcNAc has demonstrated beneficial effects on skin health, accelerating wound healing, improving hydration, and reducing wrinkles. Its role as a tyrosinase inhibitor also makes it useful in treating hyperpigmentation disorders (Bissett, 2006).
Optical Sensors for Medical Diagnostics
Advancements in optical sensors using GlcNAc derivatives have been made, particularly in medical diagnostics and chemotherapy. These sensors have applications in assessing kidney health, detecting and treating infectious diseases, and imaging cancer (Morsby & Smith, 2022).
Hemostatic Properties in Biomedical Applications
GlcNAc-containing polymers, like those derived from microalgal fibers, have been investigated for their hemostatic properties. These materials activate hemostasis and are being used in various biomedical applications, including products for surface hemostasis (Fischer, Bode, Demcheva, & Vournakis, 2007).
Mécanisme D'action
Target of Action
N-[1-13C]Acetyl-D-glucosamine, also known as N-Acetylglucosamine, primarily targets glycoprotein metabolism . It is involved in the formation of proteoglycans, which are the ground substance in the extracellular matrix of connective tissue . These proteoglycans are high-molecular-weight, polyanionic substances that contain many different types of heteropolysaccharide side-chains covalently linked to a polypeptide-chain backbone .
Mode of Action
The compound’s interaction with its targets results in the formation of glycosaminoglycans (GAGs), which include hyaluronic acid, chondroitin sulfate, dermatan sulfate, keratan sulfate, heparin, and heparan sulfate . All of these GAGs contain derivatives of glucosamine or galactosamine . The glucosamine-containing glycosaminoglycan hyaluronic acid is vital for the function of articular cartilage . GAG chains are fundamental components of aggrecan found in articular cartilage .
Biochemical Pathways
N-[1-13C]Acetyl-D-glucosamine is synthesized through the hexosamine biosynthesis pathway (HBP), which utilizes substrates including fructose-6-P, glutamine, acetyl-CoA, and UTP . The end product of this pathway is uridine diphosphate-N-acetylglucosamine (UDP-GlcNAc), an active form of GlcNAc . This pathway is highly conserved across organisms and is exquisitely regulated to maintain the homeostasis of UDP-GlcNAc content .
Pharmacokinetics
It is known that the compound’s absorption, distribution, metabolism, and excretion (adme) properties can impact its bioavailability .
Result of Action
The molecular and cellular effects of N-[1-13C]Acetyl-D-glucosamine’s action are primarily seen in its role in relieving arthritic pain and in the repair of cartilage . It provides cartilage with a swelling pressure that is restrained by the tensile forces of collagen fibers, conferring upon articular cartilage its shock-absorbing properties .
Action Environment
The action, efficacy, and stability of N-[1-13C]Acetyl-D-glucosamine can be influenced by environmental factors. For example, nutrient availability is a major factor that determines the degree of phenotypic antibiotic tolerance . In an attempt to test if specific nutrients can reverse phenotypic tolerance, it was found that N-acetyl-D-glucosamine could strongly re-sensitize a tolerant population of E. coli to ampicillin .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[(3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5-,6-,7-,8?/m1/s1/i3+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVRNDRQMDRJTHS-HQXNUNOOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1O)CO)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[13C](=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1O)CO)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

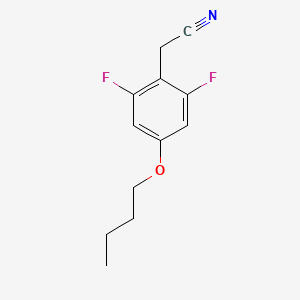


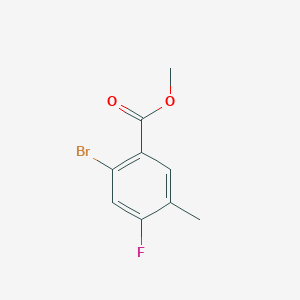
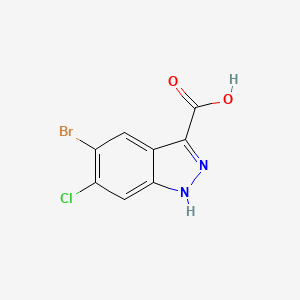
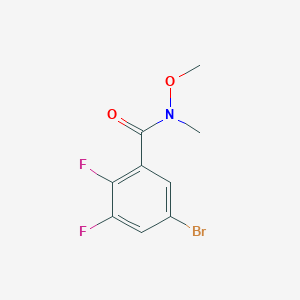
![2-[3-(tert-butoxy)cyclobutyl]acetic acid, Mixture of isomers](/img/structure/B1380542.png)

![1-Methyl-3-[1-(trifluoromethyl)cyclopropyl]benzene](/img/structure/B1380544.png)
![4-[(2-Aminoethyl)(methyl)amino]butan-2-ol dihydrochloride](/img/structure/B1380545.png)
